molecular formula C8H15O5P B3049895 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate CAS No. 22432-83-3

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate

Cat. No.: B3049895
CAS No.: 22432-83-3
M. Wt: 222.18 g/mol
InChI Key: QOOHUWULLQCUGG-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C8H15O5P and a molecular weight of 222.18 g/mol. It is commonly used in research applications due to its unique chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with a phosphorylating agent such as dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s unique structure allows it to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    (Dimethoxyphosphoryl)methyl methacrylate: Similar in structure but differs in the position of the phosphoryl group.

    Methyl 2-acetamido-2-dimethoxyphosphorylacetate: Contains an acetamido group, making it distinct in terms of reactivity and applications.

Uniqueness

2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-dimethoxyphosphorylethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-7(2)8(9)13-5-6-14(10,11-3)12-4/h1,5-6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOHUWULLQCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573932
Record name 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22432-83-3
Record name 2-(Dimethoxyphosphoryl)ethyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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